7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-
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Overview
Description
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-: is a silicon-containing bicyclic compound It is characterized by its unique structure, which includes a bicyclo[420]octa-1,3,5-triene core with silicon atoms at the 7 and 8 positions, each substituted with four isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- typically involves the reaction of 1,1,2,2-tetramethyl-1,2-disilacyclohexa-3,5-diene with phenyl vinyl sulphoxide under high-pressure conditions (10,000 bar). This reaction is followed by the elimination of benzenesulphenic acid to yield the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atoms, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions can target the double bonds within the bicyclic structure, potentially yielding saturated derivatives.
Substitution: The isopropyl groups attached to the silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is studied for its unique electronic properties and potential as a precursor for the synthesis of other silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development, although specific uses in medicine are not yet well-established.
Industry: In the industrial sector, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- exerts its effects is primarily through its interactions with other molecules via its silicon atoms. These interactions can involve the formation of siloxane bonds or other silicon-based linkages, influencing the compound’s reactivity and stability. The molecular targets and pathways involved are largely dependent on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 7,7,8,8-Tetramethyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene
- Bicyclo[4.2.0]octa-1,3,5-triene
Comparison: Compared to these similar compounds, 7,8-Disilabicyclo[420]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)- is unique due to the presence of isopropyl groups at the silicon atoms, which can significantly influence its chemical properties and reactivity
Properties
CAS No. |
176789-90-5 |
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Molecular Formula |
C18H32Si2 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
7,7,8,8-tetra(propan-2-yl)-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C18H32Si2/c1-13(2)19(14(3)4)17-11-9-10-12-18(17)20(19,15(5)6)16(7)8/h9-16H,1-8H3 |
InChI Key |
INMMWNSTTZOEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1(C2=CC=CC=C2[Si]1(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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